molecular formula C22H20N2O5 B14024502 2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

Cat. No.: B14024502
M. Wt: 392.4 g/mol
InChI Key: GIIQIOPQYONHOG-UHFFFAOYSA-N
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Description

2-(4-ACETYLPHENOXY)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE is a complex organic compound that belongs to the class of pyrimidoisoquinolines. This compound is characterized by its unique structure, which includes an acetylphenoxy group and dimethoxy substituents on the pyrimidoisoquinoline core. It has garnered interest in scientific research due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ACETYLPHENOXY)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxyacetophenone with methanolic potassium hydroxide to form the acetylphenoxy intermediate . This intermediate is then subjected to further reactions, including cyclization and methoxylation, to form the final pyrimidoisoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of intermediates to the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ACETYLPHENOXY)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-ACETYLPHENOXY)-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE involves its interaction with specific molecular targets. For instance, it has been shown to bind to the lipid binding pocket of epidermal fatty acid binding protein (E-FABP), enhancing the expression of peroxisome proliferator-activating receptor (PPAR) γ . This interaction modulates immune cell functions and inflammatory pathways, contributing to its therapeutic effects.

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

2-(4-acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

InChI

InChI=1S/C22H20N2O5/c1-13(25)14-4-6-16(7-5-14)29-21-12-18-17-11-20(28-3)19(27-2)10-15(17)8-9-24(18)22(26)23-21/h4-7,10-12H,8-9H2,1-3H3

InChI Key

GIIQIOPQYONHOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2)OC)OC

Origin of Product

United States

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